molecular formula C7H6ClN5 B1530593 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine CAS No. 1158769-28-8

4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine

Cat. No.: B1530593
CAS No.: 1158769-28-8
M. Wt: 195.61 g/mol
InChI Key: APRZXKSLUHDXPB-UHFFFAOYSA-N
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Description

4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of both chloro and imidazolyl groups on the pyrimidine ring enhances its reactivity and potential for forming diverse derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine with ammonia or amine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, followed by cyclization and functional group modifications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine
  • 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-ol
  • 4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-thiol

Uniqueness

4-chloro-6-(1H-imidazol-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and imidazolyl groups allows for versatile chemical modifications and enhances its potential for diverse applications .

Properties

IUPAC Name

4-chloro-6-imidazol-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-5-3-6(12-7(9)11-5)13-2-1-10-4-13/h1-4H,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRZXKSLUHDXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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